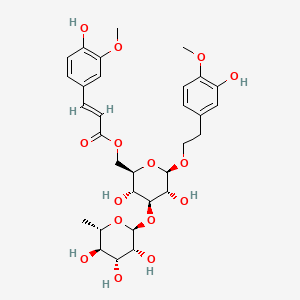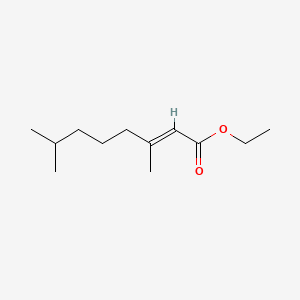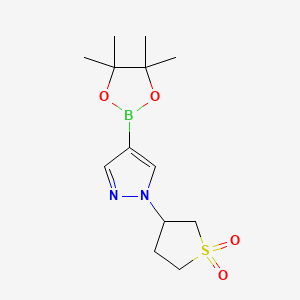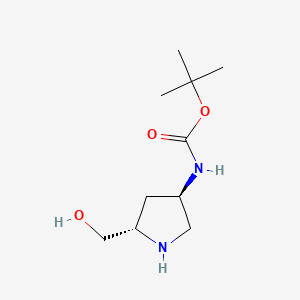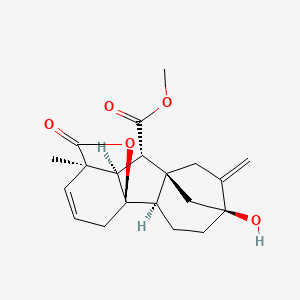
Gibberellin A5 methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibberellin A5 methyl ester is a variant of the gibberellin plant hormones . It is a pentacyclic diterpenoid that plays a crucial role in promoting growth and development in plants .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the conversion of gibberellin A3 to gibberellin A5 using thionyl chloride . Another method involves a concise synthesis from the cheap diterpenoid andrographolide .Molecular Structure Analysis
The molecular formula of this compound is C20H24O5 . It is a tetracyclic diterpene acid with either 19 or 20 carbon atoms .Chemical Reactions Analysis
In one chemical reaction, gibberellin A3 methyl ester reacts with thionyl chloride to produce mainly 1β-chlorothis compound .Physical And Chemical Properties Analysis
This compound has an average mass of 330.375 Da and a monoisotopic mass of 330.146729 Da . It is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom .Aplicaciones Científicas De Investigación
Solvolysis Study : Gibberellin A5 methyl ester's solvolysis was examined, providing insights into its chemical behavior. The study explored the conversion of gibberellin A1 methyl ester into gibberellin A5, involving intermediate products like 2α-chloro-2,3-dihydrothis compound (Macmillan & Pryce, 1967).
Chromatographic Separation : Research on thin-layer chromatography for separating various gibberellins, including this compound, was conducted. This method aids in the identification and separation of different gibberellins in plants (Cavell, Macmillan, Pryce, & Sheppard, 1967).
Conversion Processes : A study described a high-yield conversion of gibberellin A3 to gibberellin A5, including the preparation of radioactive gibberellin A5 for research purposes (Bearder, Kirkwood, & Macmillan, 1981).
Synthesis of Glucosyl Conjugates : Gibberellin A5 glucosyl conjugates were synthesized for potential applications in plant hormone studies. These conjugates' structures were confirmed through mass spectrometry and NMR spectroscopy (Schneider & Schmidt, 1994).
Metabolite Identification in Gibberella fujikuroi : A study investigated the metabolic pathways of gibberellins, including Gibberellin A5, in the fungus Gibberella fujikuroi. This research enhances understanding of gibberellin biosynthesis and metabolism in fungi (Bakker, Cook, Jefferies, & Knox, 1974).
Biological Activity Study : The biological activity of gibberellin A5 and its conjugates was assessed, comparing their effects with free gibberellins in various plant assays. This research provides insights into the role of gibberellin conjugates in plant growth and development (Sembdner, Borgmann, Schneider, Liebisch, Miersch, Adam, Lischewski, & Schrefber, 2004).
Mecanismo De Acción
Target of Action
Gibberellin A5 methyl ester, like other gibberellins, primarily targets plant cells . It plays a crucial role in the regulation of plant growth and development .
Mode of Action
The mode of action of this compound is similar to that of other gibberellins. It interacts with its targets, primarily plant cells, to regulate growth and development . The exact molecular interactions are still under investigation.
Biochemical Pathways
This compound is part of the gibberellin metabolic pathway. This pathway regulates numerous developmental processes throughout the plant life cycle . The pathway involves various enzymes, including those responsible for the biosynthesis and catabolism of gibberellins .
Pharmacokinetics
Like other gibberellins, it is likely to be absorbed and distributed throughout the plant, metabolized, and then excreted .
Result of Action
The action of this compound results in the regulation of plant growth and development . It can stimulate processes such as stem elongation, germination, and flowering .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other hormones, light conditions, temperature, and water availability can all impact the effectiveness of gibberellins .
Análisis Bioquímico
Biochemical Properties
Gibberellin A5 methyl ester, like other gibberellins, interacts with various enzymes and proteins within the plant cell. It is involved in the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues . The exact nature of these interactions is complex and involves multiple steps in the gibberellin metabolic pathway .
Cellular Effects
This compound influences various cellular processes. It affects growth and differentiation in organs where its concentration is tightly regulated . It impacts cell signaling pathways, gene expression, and cellular metabolism, playing a crucial role in plant development .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the regulation of gibberellin biosynthesis and inactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
While there is limited information available on the effects of this compound in animal models, it is known that the effects of gibberellins can vary with different dosages in plant models .
Metabolic Pathways
This compound is involved in the gibberellin metabolic pathway . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is known that gibberellins can form local accumulation maxima, for example in the root elongation zone and in the hypocotyl, which correlate with cellular growth .
Propiedades
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAZKTCYLHEASA-HOWNIQBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)
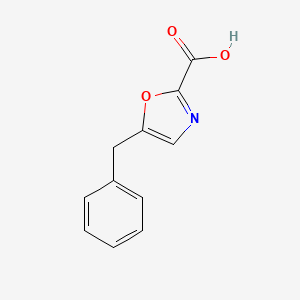
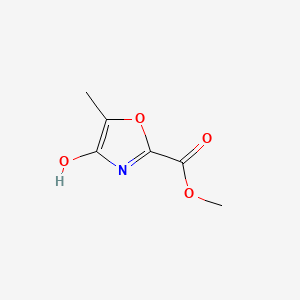
![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)
